molecular formula C13H19ClN2O B1402329 Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride CAS No. 1229625-43-7

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride

Cat. No.: B1402329
CAS No.: 1229625-43-7
M. Wt: 254.75 g/mol
InChI Key: NIIDDGVTROIVEK-UHFFFAOYSA-N
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Description

Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride is a chemical compound . The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been described in the literature .


Synthesis Analysis

The synthesis of pyrrolidine derivatives often involves ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, organocatalytic enantioselective Michael addition reactions of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes have been developed to synthesize highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids .


Molecular Structure Analysis

The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent compound was characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .

Scientific Research Applications

1. Applications in Organic Synthesis

Pyrrolidine derivatives, including those related to Pyrrolidine-3-carboxylic acidphenethyl-amide hydrochloride, have been explored in the field of organic synthesis. For example, Chen et al. (2012) demonstrated the use of amidase-catalyzed hydrolysis of pyrrolidine derivatives in the kinetic resolution and desymmetrization processes, leading to the scalable preparation of aza-nucleoside analogues and druglike pyrroline-fused diazepin-11(5H)-one compounds, which are significant in medicinal chemistry (Chen et al., 2012).

2. Use in the Synthesis of Antiviral and Anticonvulsant Agents

Lebedeva et al. (1968) reported the synthesis and antiviral activity of certain amides of N-substituted α-pyrrolidine carboxylic acids, demonstrating their potential in combating influenza virus type A. This highlights the role of pyrrolidine derivatives in antiviral drug development (Lebedeva et al., 1968). Additionally, Obniska et al. (2017) synthesized new amides derived from pyrrolidine compounds, showing promising anticonvulsant properties and indicating potential applications in epilepsy treatment (Obniska et al., 2017).

3. Development of Enoyl-ACP Reductase Inhibitors

Research by Sonia and Ravi (2012) explored the synthesis of oxadiazolyl pyrrolidine carboxamides as enoyl-acyl carrier protein reductase inhibitors. These compounds were shown to possess antitubercular activities, suggesting the relevance of pyrrolidine derivatives in the development of new treatments for tuberculosis (Sonia & Ravi, 2012).

4. Role in Catalytic Reactions

Pyrrolidine derivatives are utilized in various catalytic reactions. For instance, Ishihara and Lu (2016) highlighted the use of arylboronic acid and pyrrolidine derivatives in catalyzing the dehydrative condensation reaction between carboxylic acids and amines. This method has practical applications, including the synthesis of pharmaceutical compounds (Ishihara & Lu, 2016).

5. Asymmetric Organocatalysts

Zlotin (2015) reviewed the use of hydroxyproline-derived amino acids and amino amides, including those related to pyrrolidine, as organocatalysts for asymmetric reactions of organic compounds. These catalysts are significant for green chemistry and technology due to their recyclable nature and application in heterogeneous reagents/water systems (Zlotin, 2015).

Properties

IUPAC Name

N-(2-phenylethyl)pyrrolidine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O.ClH/c16-13(12-7-8-14-10-12)15-9-6-11-4-2-1-3-5-11;/h1-5,12,14H,6-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIDDGVTROIVEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1C(=O)NCCC2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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